1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one is a complex organic compound that features a pyridazinone core, a benzylamino group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its versatile structure, which allows for various functional modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one typically involves multiple steps, starting with the preparation of the pyridazinone core. The pyridazinone skeleton can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride . The benzylamino group is then introduced through a nucleophilic substitution reaction, and the piperazine ring is incorporated via a coupling reaction with a suitable piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to obtain the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different pharmacological properties .
Scientific Research Applications
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific pharmacological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores, such as 3-(2H)-pyridazinones, exhibit a range of pharmacological activities and are used in medicinal chemistry.
Benzylamino Compounds: Other benzylamino derivatives are known for their biological activities and are used in drug development.
Piperazine Derivatives: Piperazine-containing compounds are widely studied for their therapeutic potential, including their use as antipsychotics and antihistamines.
Uniqueness
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one is unique due to its combination of a pyridazinone core, a benzylamino group, and a piperazine ring. This unique structure allows for diverse functional modifications and potential pharmacological activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H27N5O |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C20H27N5O/c1-2-3-9-20(26)25-14-12-24(13-15-25)19-11-10-18(22-23-19)21-16-17-7-5-4-6-8-17/h4-8,10-11H,2-3,9,12-16H2,1H3,(H,21,22) |
InChI Key |
RTBUYHWGJBEYER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.